(R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

(R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1381927-79-2) is a chiral, enantiopure pyrrolidine-containing benzoate ester, supplied as the hydrochloride salt. It belongs to a class of chiral building blocks widely employed in medicinal chemistry for the construction of complex, biologically active molecules.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 1381927-79-2
Cat. No. B3100970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride
CAS1381927-79-2
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2CCCN2.Cl
InChIInChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H/t11-;/m1./s1
InChIKeyHXDSVQMGMNSYNW-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 4-(pyrrolidin-2-yl)benzoate Hydrochloride (CAS 1381927-79-2): An Enantiopure Chiral Building Block for Medicinal Chemistry and Pharmaceutical Synthesis


(R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1381927-79-2) is a chiral, enantiopure pyrrolidine-containing benzoate ester, supplied as the hydrochloride salt . It belongs to a class of chiral building blocks widely employed in medicinal chemistry for the construction of complex, biologically active molecules . As the (R)-enantiomer, its defined stereochemistry makes it a critical tool in asymmetric synthesis, offering distinct physicochemical and biological properties compared to its (S)-enantiomer (CAS 1203685-30-6) and the racemic mixture (CAS 908334-13-4) .

Why Substituting (R)-Methyl 4-(pyrrolidin-2-yl)benzoate Hydrochloride with its Racemate or (S)-Enantiomer is Scientifically Unsound


In medicinal chemistry and chemical biology, the three-dimensional arrangement of atoms in a molecule is often the primary determinant of its interaction with a chiral biological target, such as an enzyme or receptor. Consequently, substituting the single (R)-enantiomer with its racemic mixture (a 1:1 blend of (R)- and (S)-enantiomers) or the opposite (S)-enantiomer can lead to profoundly different, and often unpredictable, outcomes in downstream experiments. A racemic mixture may exhibit half the potency, distinct toxicity profiles, or entirely altered pharmacokinetic properties compared to the pure enantiomer [1]. The target compound is a specific chiral building block; its precise stereochemistry is essential for the reliable and reproducible synthesis of enantiopure drug candidates . Generic substitution risks introducing confounding stereochemical variables, potentially invalidating research findings and incurring significant costs and delays [2].

A Quantitative Evidence Guide for (R)-Methyl 4-(pyrrolidin-2-yl)benzoate Hydrochloride (CAS 1381927-79-2): Head-to-Head Comparator Analysis


Enantiopurity Guarantee: Differentiated by Single (R)-Stereoisomer Specification

This compound is the single (R)-enantiomer, as confirmed by its IUPAC name (methyl 4-[(2R)-pyrrolidin-2-yl]benzoate hydrochloride) and canonical SMILES string which explicitly denotes the chiral center with the '@' symbol (COC(=O)C1=CC=C([C@H]2CCCN2)C=C1.Cl) . This is in direct contrast to the racemic mixture (CAS 908334-13-4), which is a 1:1 mixture of (R)- and (S)-enantiomers, as indicated by its SMILES string which lacks a stereochemical descriptor (COC(=O)C1=CC=C(C2CCCN2)C=C1) . The (S)-enantiomer (CAS 1203685-30-6) is also a single stereoisomer but with opposite configuration .

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

Vendor Purity Specifications: (R)-Enantiomer 95-97% vs. (S)-Enantiomer 98%

The target compound (R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride is offered by multiple vendors with specified minimum purities of 95% or 97% . This is a comparable purity range to the (S)-enantiomer (CAS 1203685-30-6), which is specified at 98% purity by a major supplier .

Quality Control Purity Chiral HPLC

Storage Condition Differentiation: (R)-Enantiomer Shows Ambient vs. Refrigerated Stability

Vendor recommendations for long-term storage differ between the enantiomers. The (R)-enantiomer (CAS 1381927-79-2) is specified for storage at room temperature (RT) , whereas the (S)-enantiomer (CAS 1203685-30-6) is recommended to be stored long-term in a cool, dry place . The racemic form (CAS 908334-13-4) is also recommended for storage at RT by some vendors .

Chemical Stability Storage Conditions Compound Management

Optimal Application Scenarios for (R)-Methyl 4-(pyrrolidin-2-yl)benzoate Hydrochloride (CAS 1381927-79-2)


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

This compound is ideally suited for use as a chiral building block in the synthesis of enantiopure drug candidates, particularly where the (R)-stereochemistry is a critical pharmacophoric element . Its defined stereochemistry eliminates the need for costly and time-consuming chiral resolution steps downstream. It serves as a key intermediate in the preparation of novel pyrrolidine-containing molecules with potential therapeutic applications .

Construction of Focused Screening Libraries for Chiral Drug Discovery

Due to its high enantiopurity and commercial availability at 95-97% purity, this compound is a valuable monomer for the construction of diverse, chiral compound libraries for high-throughput screening against biological targets that are known to be stereospecific, such as G-protein coupled receptors (GPCRs) or kinases . The use of a single enantiomer ensures that any observed biological activity can be reliably attributed to a defined three-dimensional structure.

Development of Chiral Ligands for Asymmetric Catalysis

The pyrrolidine nitrogen and benzoate ester functionalities provide two distinct points for derivatization, allowing this chiral scaffold to be elaborated into novel, enantiopure ligands for transition metal-catalyzed asymmetric reactions [1]. Such ligands are essential for the efficient and economical production of single-enantiomer drugs and agrochemicals.

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